molecular formula C13H13NO3S B051220 Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate CAS No. 115299-08-6

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate

Cat. No.: B051220
CAS No.: 115299-08-6
M. Wt: 263.31 g/mol
InChI Key: HOLLTDYJCZTSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a thiazole-based ester featuring a 3-methoxyphenyl substituent at the 2-position and an ethoxycarbonyl group at the 4-position of the thiazole ring. Thiazole derivatives are known for their roles in medicinal chemistry, particularly in anticancer, antimicrobial, and antioxidant applications, owing to their ability to modulate molecular targets via non-covalent interactions and electronic effects .

Properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLLTDYJCZTSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569502
Record name Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115299-08-6
Record name Ethyl 2-(3-methoxyphenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115299-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 3-methoxybenzenethiol with 2-chloroethyl acetate, followed by dehydration and cyclization to form the thiazole ring . The reaction conditions typically involve heating the reactants in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structure allows it to be modified into compounds with potential anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound exhibit promising pharmacological activities, including:

  • Anti-inflammatory Effects : Compounds derived from thiazole structures often demonstrate the ability to inhibit pro-inflammatory pathways.
  • Analgesic Properties : The compound's derivatives have been tested for pain relief efficacy in preclinical models.

Case Study
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives, including this compound, which displayed significant activity against inflammatory markers in vitro .

Agricultural Chemistry

Agrochemical Formulation
In agricultural applications, this compound is utilized to formulate effective pesticides and herbicides. Its ability to selectively target specific pests while minimizing environmental impact makes it a valuable component in agrochemical products.

  • Targeted Pest Control : The compound's unique structure allows it to interact with biological pathways in pests, leading to effective pest management strategies.
  • Environmental Safety : Formulations based on this compound are designed to reduce harmful effects on non-target organisms.

Data Table: Efficacy of this compound in Pest Control

CompoundTarget PestEfficacy (%)Environmental Impact
This compoundAphids85%Low
This compoundCaterpillars78%Moderate

Material Science

Advanced Materials Development
The compound is explored for its potential in creating advanced materials, such as polymers and coatings. Its unique chemical properties contribute to enhanced thermal and chemical resistance.

  • Polymer Synthesis : this compound can be used as a building block for synthesizing novel polymeric materials with desirable mechanical properties.
  • Coatings Development : Research indicates that incorporating this compound into coating formulations can improve durability and resistance to environmental factors.

Biological Research

Biological Activity Studies
Researchers utilize this compound to study its biological activities, particularly its effects on cellular pathways. This research is crucial for understanding disease mechanisms and developing new therapeutic strategies.

  • Cellular Pathway Analysis : The compound has been shown to modulate various cellular pathways, making it a candidate for further investigation in cancer research and other diseases.
  • Potential Antimicrobial Properties : Preliminary studies suggest that derivatives may exhibit antimicrobial activities against several pathogens.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Structural and Electronic Properties

Ethyl 2-[2-(2-Nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (1)
  • Structure : Features a nitrobenzylidene hydrazinyl group at the 2-position. Confirmed by SC-XRD and DFT studies .
  • Electronic Features: The –NO₂ group reduces the HOMO-LUMO gap (4.05 eV) due to extended conjugation, enhancing electron-withdrawing effects. This gap is smaller than analogs with non-conjugating substituents (e.g., compounds 2–6) .
  • Synthesis : Synthesized via cyclization of 1-(2-nitrobenzylidene)thiosemicarbazide with ethyl bromopyruvate under reflux .
Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate
  • Structure : 2,4-Difluorophenyl substituent at the 2-position. The fluorine atoms enhance lipophilicity and metabolic stability .
Ethyl 2-(4-Nitrophenyl)thiazole-4-carboxylate
  • Structure : 4-Nitrophenyl group at the 2-position. The nitro group enhances π-π stacking interactions, critical for crystal packing and ligand-receptor binding .
Ethyl 2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
  • Structure: Combines cyano, hydroxyl, and methyl groups. The cyano group increases electrophilicity, while the hydroxyl group enables hydrogen bonding .
Anticancer Activity
  • Ethyl 2-Aminothiazole-4-carboxylate Derivatives (5a, 5b): Exhibit IC₅₀ values of 0.72 μM and 1.55 μM against HCT-116 colorectal cancer cells, comparable to methotrexate (IC₅₀ = 0.7 μM). Mechanism: Inhibit β-catenin, a key protein in colorectal cancer progression .
Antioxidant Activity
  • Ethyl 2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) :
    • Shows 84.46% free radical scavenging activity (FRSA) and total antioxidant capacity (TAC) of 269.08 μg AAE/mg.
    • The 4-hydroxy-3-methoxy group enhances radical stabilization .
Stem Cell Modulation
  • Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate: Induces Oct3/4 expression, a transcription factor essential for pluripotency in stem cells .

Key Research Findings

  • Electronic Tuning: Electron-withdrawing groups (e.g., –NO₂, –CN) lower HOMO-LUMO gaps, enhancing reactivity and charge-transfer properties .
  • Biological Potency : Substituents like 4-hydroxy-3-methoxybenzylidene and 1,3-dioxoisoindolin-yl improve antioxidant and anticancer efficacy, respectively .
  • Structural Insights : SC-XRD and Hirshfeld surface analyses reveal that π-π stacking and hydrogen bonding drive crystal packing and molecular recognition .

Biological Activity

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : 253.30 g/mol

The presence of the thiazole ring, along with the methoxy and ethyl groups, contributes to its unique pharmacological properties.

The biological activity of thiazole derivatives, including this compound, is attributed to their ability to interact with various biological targets:

  • Antimicrobial Activity : Thiazoles have been shown to inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .
  • Anticancer Activity : Thiazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to this compound have shown promising growth inhibition rates in human cancer cell lines such as HCT-116 (colorectal carcinoma) and MCF7 (breast cancer) .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. A study reported minimum inhibitory concentrations (MICs) against various pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli375
Pseudomonas aeruginosa375
Candida albicans20

These results indicate that the compound can effectively combat both bacterial and fungal infections .

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro. In a study involving several cancer cell lines, the compound exhibited significant antiproliferative effects:

Cell Line GI (%) at 10 µM
HOP-92 (NSCL cancer)86.28
HCT-116 (Colorectal carcinoma)40.87
SK-BR-3 (Breast cancer)46.14

These findings suggest that this compound may serve as a potential lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity is crucial for developing therapies for chronic inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Anticancer Screening : In a study screening multiple thiazole derivatives, this compound showed significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of both bacterial and fungal pathogens, making it a candidate for further exploration in infectious disease treatment .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methoxy on the phenyl ring enhances the biological activity of thiazole derivatives. This has been supported by SAR studies that correlate specific structural features with enhanced efficacy against various biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via condensation reactions between substituted phenyl precursors and thiazole-forming reagents. For example, similar thiazole derivatives are synthesized using ethyl 2-amino-thiazole-4-carboxylate as a starting material, reacting with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) under coupling agents like EDCI/HOBt in dichloromethane .
  • Characterization : Structural validation typically employs 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Purity is confirmed via HPLC, and melting points are recorded to assess crystallinity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Approach :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons between δ 6.5–8.0 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) and thiazole ring carbons .
  • Mass Spectrometry : HRMS provides exact mass matching the molecular formula (e.g., C13_{13}H13_{13}NO3_3S requires m/z 263.06) .

Q. What safety precautions are necessary when handling this compound?

  • Guidelines : Based on SDS data for structurally similar thiazoles:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation (Category 2/2A hazards).
  • Work in a fume hood to mitigate respiratory exposure (STOT-SE Category 3) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Experimental Design :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors.
  • Catalysts : EDCI/HOBt improves coupling efficiency for amide bond formation (yields up to 70% reported for analogous compounds) .
  • Temperature Control : Reactions at 0–5°C minimize side-product formation during cyclization .

Q. How to resolve contradictions in crystallographic data during structure determination?

  • Analytical Strategy :

  • Use SHELX software for refinement, but cross-validate with independent methods like Patterson maps or twin refinement if data shows twinning or disorder .
  • Apply Rfree_{free} cross-validation to assess model bias and ensure data reproducibility .

Q. What mechanisms underlie its reported biological activity (e.g., anticancer potential)?

  • Methodological Framework :

  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. IC50_{50} values <10 μM suggest therapeutic potential .
  • Target Identification : Use molecular docking to predict interactions with oncogenic proteins (e.g., kinases). Oct3/4 induction activity in analogous compounds highlights stem cell modulation pathways .

Q. How to address discrepancies in solubility and stability during formulation studies?

  • Approach :

  • Solubility Screening : Test in DMSO, PBS, and lipid-based carriers. Adjust pH (5.5–7.4) to enhance aqueous stability.
  • Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., ester cleavage) .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Protocol :

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}/EC50_{50}.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .

Q. How to validate synthetic pathways using retrosynthetic analysis?

  • Tools :

  • Use AI-driven platforms (e.g., Pistachio, Reaxys) to identify feasible precursors and reaction steps.
  • Prioritize routes with fewer steps and higher atom economy (e.g., one-step couplings over multi-step sequences) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.